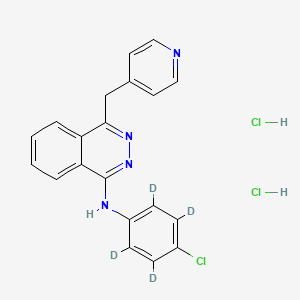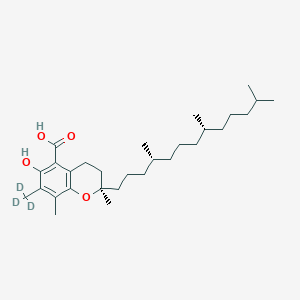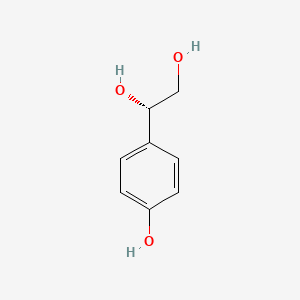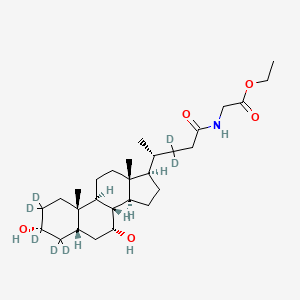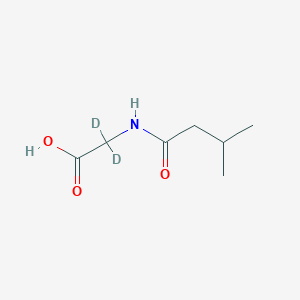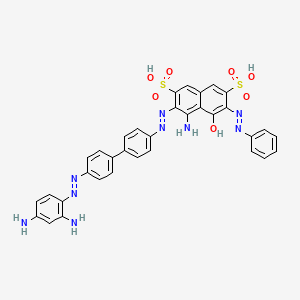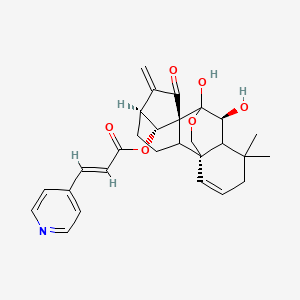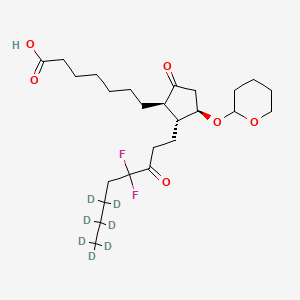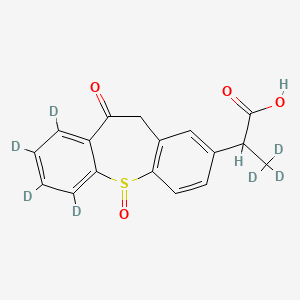
Zaltoprofen sulfoxide-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zaltoprofen sulfoxide-d7 is a deuterated form of zaltoprofen sulfoxide, a metabolite of zaltoprofen. Zaltoprofen is a nonsteroidal anti-inflammatory drug (NSAID) used for its analgesic, antipyretic, and anti-inflammatory properties. It is a selective cyclooxygenase-2 (COX-2) inhibitor and also inhibits bradykinin-induced pain responses without blocking bradykinin receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of zaltoprofen involves several steps, starting from the synthesis of intermediate compounds. One method involves the reaction of 5-(1-propyloic) 2-thiophenyl toluylic acid with vitriol oil and phosphoric acid, followed by the addition of ethyl acetate, ice, and water. The ethyl acetate layer is then collected, washed with saturated sodium bicarbonate and sodium chloride solution, dried, distilled, and crystallized to obtain zaltoprofen .
Industrial Production Methods: The industrial production of zaltoprofen is designed to be simple, environmentally friendly, and suitable for mass production. The process involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Zaltoprofen sulfoxide-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and transformation into active or inactive metabolites .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound include its reduced form, zaltoprofen, and other metabolites such as zaltoprofen acyl glucuronide and 10-hydroxyzaltoprofen .
Applications De Recherche Scientifique
Zaltoprofen sulfoxide-d7 has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical studies and as a tool for studying the metabolism of zaltoprofen. In biology and medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of zaltoprofen, as well as its effects on inflammation and pain .
Mécanisme D'action
Zaltoprofen sulfoxide-d7 exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain. It also inhibits bradykinin-induced nociceptive responses by blocking the B2 receptor-mediated pathway in primary sensory neurons .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to zaltoprofen sulfoxide-d7 include other NSAIDs such as ibuprofen, naproxen, and diclofenac. These compounds also inhibit COX enzymes and have analgesic, antipyretic, and anti-inflammatory properties .
Uniqueness: this compound is unique due to its selective inhibition of COX-2 and its ability to inhibit bradykinin-induced pain responses without blocking bradykinin receptors. This selective action reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .
Propriétés
Formule moléculaire |
C17H14O4S |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
3,3,3-trideuterio-2-(7,8,9,10-tetradeuterio-6,11-dioxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid |
InChI |
InChI=1S/C17H14O4S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)22(15)21/h2-8,10H,9H2,1H3,(H,19,20)/i1D3,2D,3D,4D,5D |
Clé InChI |
BMXFBJRSBWVAIU-AAYPNNLASA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)CC3=C(S2=O)C=CC(=C3)C(C(=O)O)C([2H])([2H])[2H])[2H])[2H] |
SMILES canonique |
CC(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3C(=O)C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


